Cas no 568566-62-1 (6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide)

6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-pyridine-3-sulfonic acid diisopropylamide
- CS-0220290
- 3-pyridinesulfonamide, 6-chloro-N,N-bis(1-methylethyl)-
- 568566-62-1
- EN300-06272
- SR-01000044010-1
- TXA56662
- AKOS002776598
- SR-01000044010
- 6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide
- DTXSID001332565
- MLS000775797
- CHEMBL1570759
- SMR000369366
- HMS2713L18
- Z56921442
- 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide
- 6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide
-
- インチ: InChI=1S/C11H17ClN2O2S/c1-8(2)14(9(3)4)17(15,16)10-5-6-11(12)13-7-10/h5-9H,1-4H3
- InChIKey: UBAWWMMWTSPSHA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 276.0699267Da
- どういたいしつりょう: 276.0699267Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C422310-50mg |
6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide |
568566-62-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
Enamine | EN300-06272-10.0g |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 100% | 10g |
$3254.0 | 2023-05-06 | |
TRC | C422310-10mg |
6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide |
568566-62-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-06272-0.25g |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 100% | 0.25g |
$374.0 | 2023-10-28 | |
Enamine | EN300-06272-2.5g |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 100% | 2.5g |
$1483.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290960-100mg |
6-Chloro-n,n-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 95% | 100mg |
¥6130.00 | 2024-05-08 | |
Enamine | EN300-06272-1g |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 100% | 1g |
$757.0 | 2023-10-28 | |
Aaron | AR019J0R-5g |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 100% | 5g |
$3041.00 | 2023-12-14 | |
Aaron | AR019J0R-250mg |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 95% | 250mg |
$540.00 | 2025-02-10 | |
Aaron | AR019J0R-100mg |
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide |
568566-62-1 | 95% | 100mg |
$386.00 | 2025-02-10 |
6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamideに関する追加情報
6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 568566-62-1, known as 6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring, a sulfonamide group, and two isopropyl substituents. The presence of a chlorine atom at the 6-position further enhances its chemical reactivity and functional versatility.
Sulfonamides are well-known for their ability to act as leaving groups in various substitution reactions, making them valuable intermediates in drug synthesis. The pyridine ring in this compound serves as a rigid framework that can influence the electronic properties of the molecule, while the isopropyl groups contribute to its hydrophobicity and stability. These structural features make 6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide an attractive candidate for exploring novel chemical transformations and applications.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have investigated its role as a precursor in the synthesis of highly functionalized polymers and nanoparticles. The ability of this compound to undergo controlled polymerization under mild conditions has opened new avenues for creating materials with tailored properties for applications in electronics, optics, and biotechnology.
In the realm of pharmacology, 6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide has been explored as a potential lead compound for drug discovery. Its sulfonamide group is known to exhibit bioisosteric properties, which can be exploited to design molecules with improved pharmacokinetic profiles. Furthermore, the chlorine substituent at the 6-position introduces additional electronic effects that can modulate the compound's interactions with biological targets.
The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution, coupling reactions, and purification techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability.
From an environmental standpoint, understanding the degradation pathways of 6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide is crucial for assessing its ecological impact. Studies have shown that under specific conditions, such as UV irradiation or microbial activity, this compound can undergo hydrolysis or oxidation to form less hazardous byproducts. These findings are essential for developing sustainable practices in its production and disposal.
In conclusion, 6-Chloro-N,N-Bis(Propan-2-Yl)Pyridine-3-Sulfonamide stands out as a versatile and promising chemical entity with applications spanning multiple disciplines. Its unique structure, combined with recent research breakthroughs, positions it as a key player in advancing scientific innovation across industries.
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